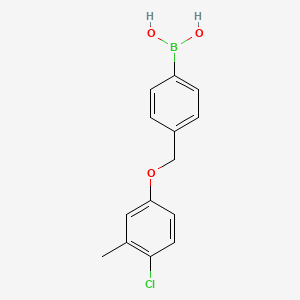

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid

Descripción

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C₁₄H₁₄BClO₃ and a molecular weight of 276.53 g/mol . Its structure consists of a phenylboronic acid moiety linked via a methylene bridge to a phenoxy group substituted with chlorine and methyl groups at the 4- and 3-positions, respectively (SMILES: B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O) . This compound is cataloged under CAS number 849052-25-1 and is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group .

Propiedades

IUPAC Name |

[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKUADBAEFEIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194697 | |

| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-25-1, 871126-05-5 | |

| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4'-Chloro-3'-methylphenoxy)methyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-methylphenol with 4-bromomethylphenylboronic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid can be scaled up using similar reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenol derivatives.

Reduction: The compound can be reduced to form boronic esters or alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronic esters or alcohols.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction : The primary application of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is in the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Key Reactions Involving (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid

| Reaction Type | Description |

|---|---|

| Oxidation | Forms phenol derivatives using oxidizing agents like hydrogen peroxide. |

| Reduction | Converts to boronic esters or alcohols with reducing agents such as sodium borohydride. |

| Substitution | Participates in nucleophilic substitution to create biaryl compounds in the presence of palladium catalysts. |

Biological Applications

Enzyme Inhibition : Boronic acids, including this compound, are used as enzyme inhibitors targeting proteases and kinases. Their ability to form reversible covalent bonds with active sites of enzymes allows them to block enzymatic activity, which is valuable in drug discovery.

Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of prostate cancer cell viability while preserving healthy cells.

Table 2: Cytotoxic Effects on Cancer Cells

| Compound | Concentration (µM) | % Cell Viability (Cancer Cells) | % Cell Viability (Healthy Cells) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Industrial Applications

In industrial settings, (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid serves as an intermediate for producing advanced materials such as polymers and electronic components. Its role in synthesizing complex organic molecules makes it essential for various manufacturing processes.

Case Studies and Research Findings

- Proteasome Inhibition : A study demonstrated that boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. The compound effectively blocked proteasome function, resulting in growth inhibition of U266 cells.

- Antimicrobial Activity : Research explored the antimicrobial efficacy of this compound against bacterial strains like Staphylococcus aureus and Escherichia coli, showing notable inhibition zones indicating substantial antibacterial activity.

Table 3: Antimicrobial Efficacy

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant S. aureus | 9 |

Mecanismo De Acción

The mechanism of action of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can block the enzyme’s activity, making boronic acids useful as enzyme inhibitors in drug development.

Comparación Con Compuestos Similares

Bioactivity and Inhibition

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates superior HDAC inhibition compared to trichostatin A, achieving 50% appressorium inhibition at 1 μM versus 1.5 μM for the latter . The methoxyethyl group enhances solubility and target engagement, a feature absent in the chloro-methyl analogue.

Physicochemical Properties

- Methyl phenyl boronic acid serves as a benchmark for impurity control due to its simplicity and low molecular weight, contrasting with the structural complexity of the target compound .

Actividad Biológica

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid, with the molecular formula C14H14BClO3, is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly for its role as an enzyme inhibitor and its potential therapeutic applications.

The compound is synthesized through the nucleophilic substitution of 4-chloro-3-methylphenol with 4-bromomethylphenylboronic acid under basic conditions. This reaction involves the formation of a boronic acid group that can participate in various chemical reactions, including the Suzuki-Miyaura coupling, which is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

The biological activity of this boronic acid derivative is largely attributed to its ability to form reversible covalent bonds with target enzymes. This property allows it to act as an inhibitor for various proteases and kinases, making it a valuable tool in drug discovery . The mechanism typically involves:

- Binding to Active Sites : The boronic acid moiety interacts with serine or cysteine residues in the active site of enzymes.

- Inhibition of Enzyme Activity : By forming these bonds, the compound effectively blocks substrate access, inhibiting enzymatic reactions critical for cellular functions .

Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, compounds similar to (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid have shown cytotoxic effects against prostate cancer cells (PC-3), reducing cell viability significantly while preserving healthy cell populations .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Concentration (µM) | % Cell Viability (Cancer Cells) | % Cell Viability (Healthy Cells) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial efficacy of boronic acids has also been explored. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated inhibition zones ranging from 7 to 13 mm, indicating substantial antibacterial activity .

Table 2: Antimicrobial Efficacy

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant S. aureus | 9 |

Case Studies and Research Findings

A notable study highlighted the use of boronic acids in targeting proteasomes, which are crucial for protein degradation in cancer cells. The compound was found to inhibit proteasome activity, leading to cell cycle arrest at the G2/M phase in U266 cells, ultimately resulting in growth inhibition . Another research effort focused on the antioxidant properties of boronic compounds, showcasing their ability to scavenge free radicals effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid?

- Answer : A two-step reductive amination approach is commonly employed. First, (4-formylphenyl)boronic acid reacts with a substituted amine under NaBHCN reduction in anhydrous methanol (12–24 hours, N atmosphere). Subsequent purification via reverse-phase HPLC yields the boronic acid derivative in ~67% yield. Critical parameters include stoichiometric control of intermediates and inert conditions to prevent boronic acid oxidation .

Q. How can impurities in boronic acid derivatives be quantified during synthesis?

- Answer : LC-MS/MS is a validated method for detecting trace boronic acid impurities (e.g., methyl phenyl boronic acid) at ppm levels. Chromatographic separation uses a C18 column with mobile phases containing ammonium formate and acetonitrile. Method validation should follow ICH guidelines for linearity (1–10 ppm), accuracy (±15%), and robustness .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- H/C NMR : Confirms aromatic substitution patterns (e.g., δ 8.07 ppm for acetyl-substituted analogs) and methylene bridge integration .

- FT-IR : Identifies boronic acid B–OH stretches (~3200–3400 cm) and aryl-Cl bonds (~700 cm) .

- HRMS : Validates molecular weight (exact mass ± 0.001 Da) and isotopic patterns for boron-containing species .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this boronic acid in cross-coupling reactions?

- Answer : The 4-chloro-3-methylphenoxy group introduces steric hindrance and electron-withdrawing effects, reducing coupling efficiency with aryl halides. Optimization strategies include:

- Ligand selection : Bulky ligands (e.g., SPhos) improve turnover in Suzuki-Miyaura reactions.

- Solvent systems : Biphasic conditions (toluene/water) enhance solubility of hydrophobic intermediates .

Computational modeling (e.g., DFT) can predict electronic effects on boron reactivity .

Q. What are the challenges in stabilizing this boronic acid against protodeboronation?

- Answer : Protodeboronation is accelerated by protic solvents (e.g., HO) and acidic conditions. Mitigation strategies include:

- Protecting groups : Pinacol esters (cleavable via NaIO) improve stability during storage .

- pH control : Buffered solutions (pH 7–9) minimize acid-catalyzed degradation .

Stability studies under accelerated conditions (40°C, 75% RH) are recommended for long-term storage .

Q. How can regioselective functionalization of the phenylboronic acid moiety be achieved?

- Answer : Directed ortho-metalation (DoM) using LiTMP or Mg bases enables regioselective C–H activation. For example, lithiation at the para-position (relative to boron) allows halogenation or carboxylation. Monitoring via B NMR can track boron coordination changes during reaction progression .

Q. What analytical methods resolve contradictions in crystallographic data for boronic acid derivatives?

- Answer : Discrepancies in bond angles (B–O vs. B–C) may arise from dynamic disorder in crystal lattices. Refinement using SHELXL (with TWIN/BASF commands) or high-resolution synchrotron data (≤0.8 Å) improves accuracy. For twinned crystals, the Flack parameter should be recalculated post-refinement .

Methodological Notes

- Synthetic Reproducibility : Ensure NaBHCN is freshly prepared to avoid cyanide byproducts .

- Chromatographic Artifacts : Boronic acids may form esters with methanol/ACN; use additives (e.g., NHOH) to suppress adducts in LC-MS .

- Safety Protocols : Handle under inert atmospheres (glovebox) to prevent hydrolysis. Use PPE for boronic acids due to potential dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.